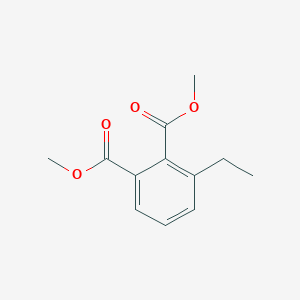
Dimethyl 3-ethylbenzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3-ethylbenzene-1,2-dicarboxylate is an organic compound with the molecular formula C12H14O4 It is a derivative of benzene, featuring two ester groups and an ethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 3-ethylbenzene-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 3-ethylbenzene-1,2-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3-ethylbenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: 3-ethylbenzene-1,2-dicarboxylic acid.
Reduction: 3-ethylbenzene-1,2-dimethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Dimethyl 3-ethylbenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of polymers and resins with specific properties.
Mecanismo De Acción
The mechanism by which dimethyl 3-ethylbenzene-1,2-dicarboxylate exerts its effects depends on the specific reaction or application. In ester hydrolysis, for example, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and methanol. The molecular targets and pathways involved vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl benzene-1,2-dicarboxylate: Similar structure but lacks the ethyl group.
Dimethyl acetylenedicarboxylate: Contains a triple bond instead of the benzene ring.
Dimethyl terephthalate: Features ester groups on a para-substituted benzene ring.
Uniqueness
Dimethyl 3-ethylbenzene-1,2-dicarboxylate is unique due to the presence of both ester and ethyl groups on the benzene ring, which can influence its reactivity and applications
Propiedades
Número CAS |
50919-61-4 |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
dimethyl 3-ethylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H14O4/c1-4-8-6-5-7-9(11(13)15-2)10(8)12(14)16-3/h5-7H,4H2,1-3H3 |
Clave InChI |
BHISBMLCPDHRHT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



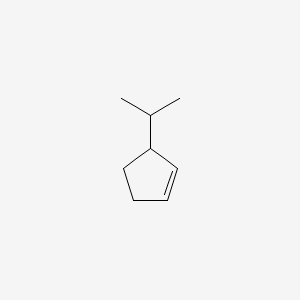
![6-{[(E)-(7-bromo-4-oxo-4H-chromen-3-yl)methylidene]amino}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14144648.png)
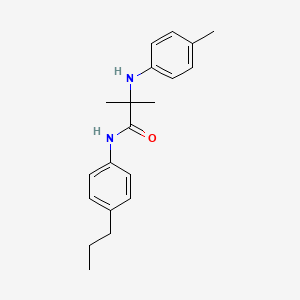
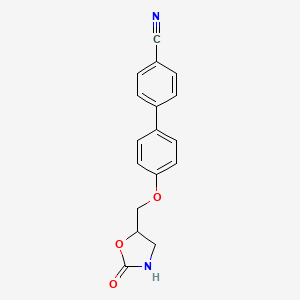
![(11aS)-10-[2-(3-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B14144676.png)
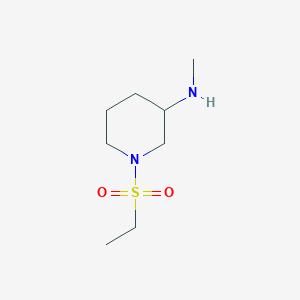
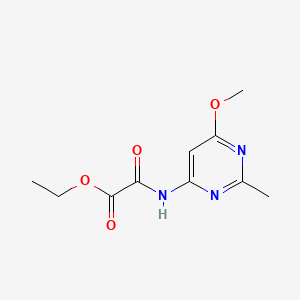
![methyl 3-{[(3-chlorotricyclo[3.3.1.1~3,7~]dec-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate](/img/structure/B14144701.png)
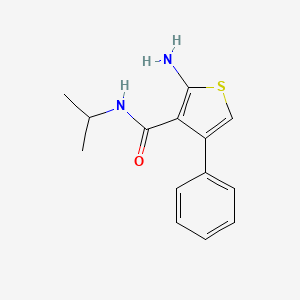
![[(2R,4aR,6S,7R,8S,8aR)-6-methoxy-7-methylsulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] methanesulfonate](/img/structure/B14144714.png)
![(R)-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane](/img/structure/B14144725.png)
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide](/img/structure/B14144729.png)
![4-(2-bromophenyl)-8,9-dimethyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14144733.png)
